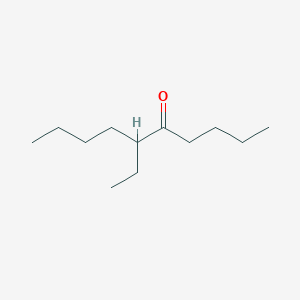
6-Ethyldecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyldecan-5-one is an organic compound belonging to the class of ketones It is characterized by a decane backbone with an ethyl group attached to the sixth carbon and a ketone functional group at the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyldecan-5-one can be achieved through several methods. One common approach involves the alkylation of decanone with ethyl halides under basic conditions. Another method includes the oxidation of secondary alcohols to ketones using oxidizing agents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic processes. One such method involves the hydroformylation of alkenes followed by hydrogenation. This process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Ethyldecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Tertiary alcohols.
Scientific Research Applications
6-Ethyldecan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 6-Ethyldecan-5-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ketone group is particularly reactive, allowing the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
6-Ethyldecan-5-one can be compared with other similar compounds such as:
5-Ethyldecan-2-one: Similar structure but with the ketone group at the second carbon.
6-Methyldecan-5-one: Similar structure but with a methyl group instead of an ethyl group.
6-Ethyldodecan-5-one: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
105254-66-8 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
6-ethyldecan-5-one |
InChI |
InChI=1S/C12H24O/c1-4-7-9-11(6-3)12(13)10-8-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
QWHMJLMXTRKAGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















